![molecular formula C12H15NO3S B3039538 Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate CAS No. 1173162-51-0](/img/structure/B3039538.png)
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a chemical compound with the CAS Number: 944559-46-0 . Its IUPAC name is ethyl (E)-2-(4-methylpent-2-enoyl)thiazole-4-carboxylate . The molecular weight of this compound is 253.32 .
Molecular Structure Analysis
The InChI code for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is 1S/C12H15NO3S/c1-4-16-12(15)9-7-17-11(13-9)10(14)6-5-8(2)3/h5-8H,4H2,1-3H3/b6-5+ . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP2C19, but not CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -5.64 cm/s . It has a consensus Log Po/w of 2.64 .Scientific Research Applications
Antimalarial Activity
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate derivatives have been studied for their antimalarial properties. Specifically, compounds related to this chemical structure, such as ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate, demonstrated significant antimalarial activity, indicating potential for therapeutic use in malaria treatment (Makam, Thakur, & Kannan, 2014).
Spectroscopic Characterization and Theoretical Studies
Extensive spectroscopic and theoretical studies have been conducted on derivatives of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate. For instance, ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives were characterized using techniques like 1H NMR, 13C NMR, FT-IR, UV–Vis, and SC-XRD. These studies also explored their nonlinear optical properties and electronic transition states, contributing to our understanding of their chemical behavior and potential applications (Haroon et al., 2019).
Antimicrobial Activities
Another significant application of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate derivatives lies in their antimicrobial properties. Research has shown that compounds within this chemical class demonstrate effectiveness against various bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Corrosion Inhibition
Derivatives of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate have been investigated for their role in corrosion inhibition. Studies demonstrated that compounds like ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate effectively prevent corrosion in certain metal alloys, indicating potential industrial applications in protecting metals from corrosive environments (Raviprabha & Bhat, 2019).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[(E)-4-methylpent-2-enoyl]-1,3-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-4-16-12(15)9-7-17-11(13-9)10(14)6-5-8(2)3/h5-8H,4H2,1-3H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMCSYZGDZAHMF-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)C=CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)/C=C/C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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